molecular formula C16H18N4O3 B11196701 2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide

2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide

Cat. No.: B11196701
M. Wt: 314.34 g/mol
InChI Key: JEGQAOUTKRAOAW-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a methoxy group attached to a benzamide core, along with a morpholino and pyrimidinyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors under specific conditions.

    Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the synthesized pyrimidine derivative with a benzamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-(2-morpholino-5-pyrimidinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C16H18N4O3/c1-22-14-5-3-2-4-13(14)15(21)19-12-10-17-16(18-11-12)20-6-8-23-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21)

InChI Key

JEGQAOUTKRAOAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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